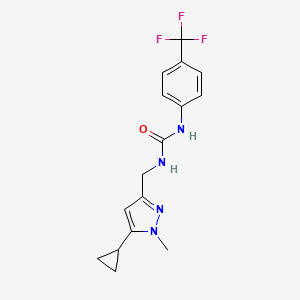

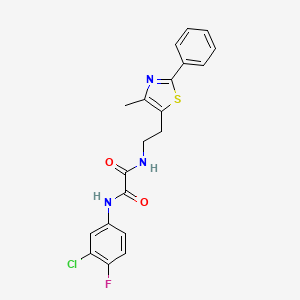

![molecular formula C11H8FNO4S B2632841 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 299417-44-0](/img/structure/B2632841.png)

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid” is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The fluorophenyl substituents at certain positions of the pyrrolidine sulfonamides can influence the in vitro potency and ER profile .Wissenschaftliche Forschungsanwendungen

Inverse Agonist Development

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid derivatives have been explored for the development of selective, orally active RORγt inverse agonists. This research aims at achieving high selectivity against various nuclear receptors and is pivotal for developing treatments for autoimmune diseases. A specific derivative demonstrated promising pharmacokinetic properties and efficacy in biological models (Duan et al., 2019).

Polymer Synthesis

This compound has been studied in the synthesis of carboxylated poly(ether sulfone)s. These polymers are significant in various industrial applications due to their unique properties. The research focused on the copolymerization process, which is essential for developing new materials with specific characteristics (Weisse, Keul, & Höcker, 2001).

Caspase-3 Inhibitory Activity

Derivatives of 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid have been synthesized and identified as potent inhibitors of caspase-3. Caspase-3 is an important enzyme in the apoptosis process, and its inhibition can be crucial for cancer treatment and other diseases involving programmed cell death (Kravchenko et al., 2005).

Radiopharmaceutical Development

Research has involved the development of labeled compounds based on this chemical structure for potential use in radiopharmaceuticals. These compounds have been studied for their potential in treating conditions like rheumatoid arthritis (Latli et al., 2018).

Fuel Cell Applications

Derivatives of this compound have been used in synthesizing proton exchange membranes for fuel cells. These materials are crucial in advancing fuel cell technologies, which are essential for sustainable energy solutions (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonamide Derivatives

The compound has also been utilized in the efficient synthesis of sulfonamide derivatives, important in various chemical and pharmaceutical applications. The research provides a clean and simple protocol for direct synthesis, enhancing the efficiency of chemical production (Janosik et al., 2006).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCBGYORMEFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)